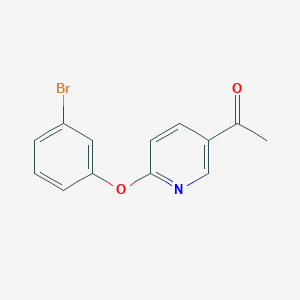

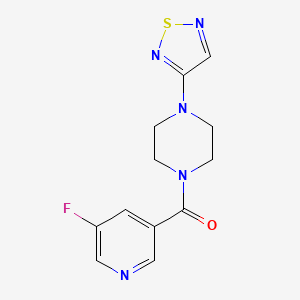

1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study explored the efficiency of synthesized Schiff bases, including derivatives similar to 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds showed significant corrosion inhibition, attributed to their chemical structure, acting as mixed inhibitors by affecting both cathodic and anodic processes. This suggests potential applications of related compounds in protecting metals against corrosion in acidic environments (Hegazy et al., 2012).

Hydrogen-Bonding Patterns

Another study on related enaminones, including compounds like 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, detailed their hydrogen-bonding patterns. These compounds were characterized by their ability to form stable hydrogen-bonded networks, leading to significant implications for their use in materials science, particularly in the design of molecular crystals with tailored properties (Balderson et al., 2007).

Radical-Scavenging Activity

Derivatives from marine algae, showing structural similarity to 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, demonstrated potent radical-scavenging activities. These compounds were effective in neutralizing reactive oxygen species, indicating their potential for use as natural antioxidants in pharmaceuticals or food preservation (Duan et al., 2007).

Synthesis and Applications

A focused study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone itself highlighted its straightforward and high-yield production process. This foundational research supports the compound's role as a precursor in organic synthesis, laying the groundwork for its use in developing new chemical entities with diverse applications, including medicinal chemistry and materials science (Jin, 2015).

Propiedades

IUPAC Name |

1-[6-(3-bromophenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAWWJQBCBDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)

![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)

![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)

![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)

![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)

![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)